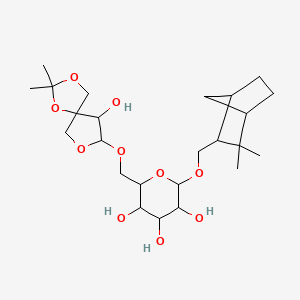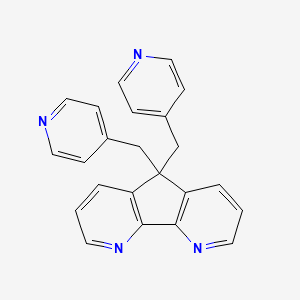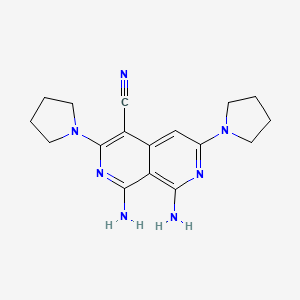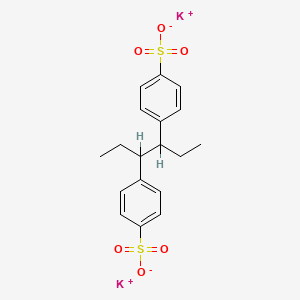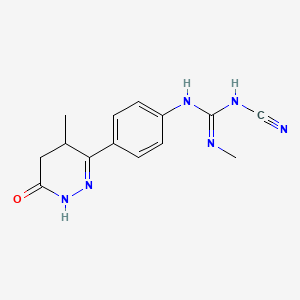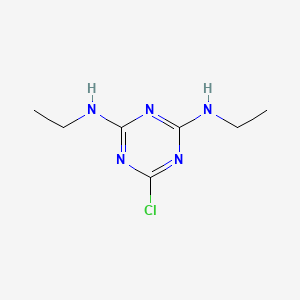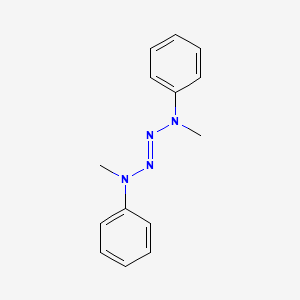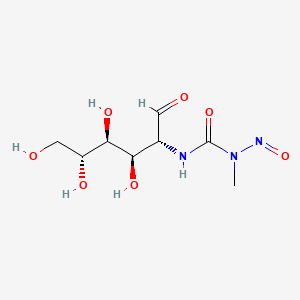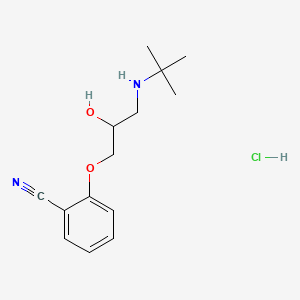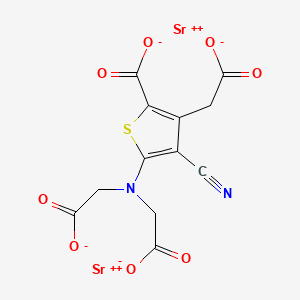
SMI-16a
概要
説明
SMI-16a は、PIM キナーゼの選択的阻害剤であり、特に PIM1 および PIM2 を標的とする。これらのキナーゼは、セリン/スレオニンキナーゼであり、細胞生存、増殖、およびアポトーシスにおいて重要な役割を果たす。 This compound は、PIM キナーゼの活性を阻害する能力により、特にがん治療における潜在的な治療用途について広く研究されてきた .
科学的研究の応用
SMI-16a has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of PIM kinases and their role in various cellular processes. In biology, this compound is used to investigate the effects of PIM kinase inhibition on cell proliferation, apoptosis, and survival . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia, prostate cancer, and breast cancer . Additionally, this compound has applications in industry, particularly in the development of new drugs and therapeutic strategies targeting PIM kinases.
Safety and Hazards
作用機序
SMI-16a の作用機序には、PIM キナーゼ、特に PIM1 および PIM2 の阻害が含まれる。これらのキナーゼは、細胞生存、増殖、およびアポトーシスを調節するさまざまな細胞経路に関与している。 PIM キナーゼの活性を阻害することにより、this compound はこれらの経路を混乱させ、がん細胞の細胞増殖を抑制し、アポトーシスを増加させる . This compound の分子標的には、PIM キナーゼ自体と、細胞周期制御およびアポトーシスに関与する下流のシグナル伝達分子が含まれる。
類似の化合物との比較
This compound は、研究および治療用途のために開発されたいくつかの PIM キナーゼ阻害剤の1つである。 類似の化合物には、SMI-4a、SGI-1776、JP11646、および DHPCC-9 が含まれる . これらの化合物と比較して、this compound は、PIM1 および PIM2 に対する選択性と、がん細胞におけるアポトーシスと細胞周期停止を誘導する能力において独自である . This compound の特定の化学構造も、そのユニークな特性と生物学的活性に寄与する。
生化学分析
Biochemical Properties
SMI-16a interacts with Pim1 and Pim2 enzymes, proteins that play a crucial role in cell proliferation and survival . The IC50 values of this compound for Pim1, Pim2, and PC3 cells are 0.15, 0.02, and 48 μM, respectively . These interactions are crucial for the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to inhibit the growth of various cancer cells, including DU145, PC3, K562, LNCaP, and MV4-11 . It also inhibits the phosphorylation of the Pim1 target protein Bad in DU145 cells . This compound induces apoptosis and cell cycle arrest at the G1 phase in DU145 cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with Pim1 and Pim2 enzymes . It inhibits these enzymes, leading to changes in gene expression and cellular metabolism . This results in the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The activity of this compound can be switched ON or OFF by reversible photoisomerization between the inactive E and the active Z isomer . This suggests that this compound has a stable structure that can withstand these changes over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, mice can tolerate a daily intraperitoneal injection of 50 mg/kg of this compound for five days, but a dosage of 100 mg/kg shows significant toxicity . Treatment with this compound five days per week can reduce tumor growth by about 50% without causing weight loss .
Metabolic Pathways
This compound is involved in various metabolic pathways . For example, it has been shown to downregulate metabolites such as glucose, lipids, and amino acids, resulting in the reduction of related metabolites and ATP .
準備方法
SMI-16a の合成には、コア構造の調製から始まるいくつかの工程が含まれる。この化合物は、通常、縮合反応や環化反応を含む一連の化学反応によって合成される。 特定の合成経路および反応条件は異なる場合があるが、一般的にはアルデヒド、アミン、およびチオールなどの試薬を使用する
化学反応の分析
SMI-16a は、酸化、還元、置換反応など、さまざまな化学反応を受ける。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがある . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なるが、一般的には this compound のコア構造の修飾が関与し、異なる生物学的活性を有する誘導体が生成される。
科学研究における用途
This compound は、幅広い科学研究の用途がある。化学においては、PIM キナーゼの阻害と、さまざまな細胞プロセスにおけるその役割を研究するためのツール化合物として使用される。 生物学において、this compound は、PIM キナーゼ阻害が細胞増殖、アポトーシス、および生存に与える影響を調査するために使用される . 医学において、this compound は、白血病、前立腺がん、乳がんなど、さまざまながんの治療における潜在的な治療薬として探索されている . さらに、this compound は、特に PIM キナーゼを標的とする新しい薬物や治療戦略の開発において、業界で用途がある。
類似化合物との比較
SMI-16a is one of several PIM kinase inhibitors that have been developed for research and therapeutic applications. Similar compounds include SMI-4a, SGI-1776, JP11646, and DHPCC-9 . Compared to these compounds, this compound is unique in its selectivity for PIM1 and PIM2, as well as its ability to induce apoptosis and cell cycle arrest in cancer cells . The specific chemical structure of this compound also contributes to its unique properties and biological activities.
特性
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SMI-16a acts as an inhibitor of the PIM2 kinase. [, , , , , , ] PIM2 is a serine/threonine kinase often overexpressed in multiple myeloma cells and contributes to cell survival and drug resistance. By inhibiting PIM2, this compound promotes apoptosis and potentially overcomes drug resistance in myeloma cells. [, , , , ]
A: Interestingly, this compound, alongside its analog SMI-4a, demonstrates a unique ability to reduce PIM2 protein levels in MM cells, particularly under acidic conditions. [] This effect is in contrast to other PIM inhibitors like AZD1208, CX-6258, and PIM447. [] While the exact mechanism requires further investigation, it suggests this compound might be triggering PIM2 degradation, potentially through ubiquitination-independent proteasomal degradation pathways. []
A: this compound exhibits enhanced activity in acidic environments, mirroring the conditions found in the bone marrow microenvironment where MM cells reside. [, ] This acid-dependent activity is linked to its ability to:
- Increase cytotoxicity: this compound preferentially induces MM cell death at lower pH levels (6.4-6.8) compared to physiological pH (7.4). []
- Enhance drug accumulation: It counteracts the reduced intracellular accumulation of drugs like doxorubicin and mitoxantrone observed in acidic conditions, potentially by affecting the activity of drug efflux transporters like BCRP. [, ]
- Target clonogenic MM cells: Its ability to suppress colony formation and tumorigenicity is more pronounced in acidic environments, suggesting preferential targeting of drug-resistant MM progenitors. []
ANone: Yes, research indicates that this compound can potentially overcome drug resistance mechanisms in MM cells. It achieves this through:
- BCRP inhibition: this compound appears to suppress the drug efflux function of BCRP (breast cancer resistance protein), a transporter often overexpressed in drug-resistant MM cells. [, ] This inhibition could lead to increased intracellular retention of chemotherapeutic agents. [, ]
- Targeting "Side Population" Cells: this compound effectively targets and reduces the "side population" of MM cells. [, ] This subpopulation is known for its high drug resistance and likely contains cancer stem cells, contributing to disease relapse. []
ANone: Preclinical studies suggest synergistic anti-myeloma effects when this compound is combined with:
- Proteasome Inhibitors: this compound can mitigate the PIM2 protein increase induced by proteasome inhibitors like bortezomib and carfilzomib. [] This suggests a potential for combination therapy to enhance MM cell death by simultaneously targeting multiple survival pathways. []
- Hyperthermia: Co-treatment with this compound and hyperthermia leads to enhanced reduction of PIM2-driven survival factors (IRF4, c-Myc) and potentiates cell death in MM cells. []
A: The HDAC1-IRF4-PIM2 axis is crucial for MM cell growth and survival. [] Research indicates that:
- HDAC1 inhibition downregulates IRF4, a transcription factor that regulates PIM2 expression. []
- This compound, in combination with HDAC inhibitors like MS-275 (Entinostat), demonstrates cooperative induction of MM cell death, even in the presence of bone marrow stromal cells (BMSCs). [, ]
ANone: Yes, this compound has shown promising results in preclinical in vivo models of MM:
- Mouse Models: this compound effectively reduced tumor burden and bone lesions while promoting bone formation in a mouse model using the 5TGM1 MM cell line. []
- Acidic Microenvironment: Importantly, pretreatment of 5TGM1 cells with this compound under acidic conditions (pH 6.8) almost entirely abolished their tumorigenic capacity in vivo, highlighting the compound's potential in targeting MM cells within the acidic bone marrow niche. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


